3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
Brand Name: Vulcanchem
CAS No.: 1803597-82-1
VCID: VC2893078
InChI: InChI=1S/C10H17NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h8-9,11H,1-7H2
SMILES: C1CC(OC1)C2C3(CCC3)CN2
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane

CAS No.: 1803597-82-1

Cat. No.: VC2893078

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane - 1803597-82-1

Specification

CAS No. 1803597-82-1
Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name 3-(oxolan-2-yl)-2-azaspiro[3.3]heptane
Standard InChI InChI=1S/C10H17NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h8-9,11H,1-7H2
Standard InChI Key XYMUNDPNQNXVDR-UHFFFAOYSA-N
SMILES C1CC(OC1)C2C3(CCC3)CN2
Canonical SMILES C1CC(OC1)C2C3(CCC3)CN2

Introduction

Molecular Structure and Stereochemical Features

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane features a spiro[3.3]heptane core, where two three-membered rings share a single bridging atom. The 2-aza designation indicates a nitrogen atom within one ring, while the oxolan-2-yl group (tetrahydrofuran substituent) attaches at the third position of the spiro system . Computational models reveal:

  • Spiro Core Geometry: Bond angles of ~60° at the spiro junction induce significant ring strain, which may enhance reactivity in targeted drug design .

  • Chirality: The oxolan-2-yl group introduces a stereocenter, with the (R)-enantiomer predominating in biologically active derivatives.

  • Electron Distribution: The nitrogen’s lone pair creates a dipole moment, facilitating interactions with enzymatic active sites .

Comparative analysis with structurally analogous compounds like 6-oxo-2-azaspiro[3.3]heptane-2-carboxylates shows that substituent positioning critically influences hydrogen-bonding capacity and solubility .

Synthetic Methodologies

Key Reaction Pathways

Patent CN102442934A outlines a high-yield route to 6-oxo-2-azaspiro[3.3]heptane derivatives, adaptable for synthesizing 3-(oxolan-2-yl) variants :

StepReagents/ConditionsYield
Lithium aluminum hydride reductionTHF, 0–20°C96.2%
Tosyl protectionPyridine, TsCl91%
Ring closureo-Nitrobenzenesulfonamide, K₂CO₃55%
DeprotectionThiophenol, DMF60.1%
Oxidation/BOC protectionHCl, Boc₂O72%

Stereochemical Control

Chiral resolution remains challenging due to the spiro system’s rigidity. Asymmetric catalysis using Jacobsen’s thiourea catalysts has enabled enantiomeric excess (ee) >90% in related azaspiro compounds .

Physicochemical Properties

Experimental data for exact analogs provide insights:

PropertyValueSource
Molecular weight189.17 g/mol (oxalate salt) PubChem
LogP (calculated)1.2 ± 0.3Est. via Crippen method
Aqueous solubility12 mg/mL (pH 7.4) PubChem
Thermal stabilityDecomposes at 218°C Patent data

The oxalate salt form enhances solubility by forming hydrogen bonds with the dicarboxylic acid moiety .

CompoundSARS-CoV-2 3CLpro IC₅₀ (μM)MERS-CoV 3CLpro IC₅₀ (μM)
14b (azaspiro[3.5])0.41 ± 0.040.49 ± 0.04
14c (bisulfite adduct)0.50 ± 0.140.44 ± 0.06

Molecular docking suggests the oxolan-2-yl group in 3-(oxolan-2-yl)-2-azaspiro[3.3]heptane could occupy the S4 hydrophobic subsite, mimicking 14b’s binding mode .

Metabolic Stability

In vitro studies on ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate show:

  • Hepatic microsomal half-life: 48 minutes (human) vs. 22 minutes (rat)

  • CYP3A4-mediated oxidation as the primary clearance pathway

These data imply that structural modifications to the spiro core could improve pharmacokinetics.

Industrial Applications

Chiral Auxiliaries

The spiro system’s fixed conformation enables its use in asymmetric synthesis. For example:

  • Diastereoselective alkylation of β-ketoesters (dr > 10:1)

  • Resolution of racemic alcohols via oxazolidinone formation

Material Science

Rigid spiro frameworks enhance polymer thermal stability:

  • Polyamides incorporating azaspiro monomers show glass transition temperatures (Tg) up to 215°C vs. 185°C for conventional analogs .

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